
4-Chloro-7-(3-chloropropoxy)quinazoline
描述
4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O.
准备方法
The synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
化学反应分析
4-Chloro-7-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline derivatives with different functional groups. Reduction reactions can also modify the quinazoline ring structure.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Anti-Tumor Activity
Mechanism of Action
The primary mechanism through which 4-Chloro-7-(3-chloropropoxy)quinazoline exerts its anti-tumor effects is via the inhibition of Src family non-receptor tyrosine kinases, such as c-Src, c-Yes, and c-Fyn. These kinases are crucial in regulating cell proliferation and survival, making them valuable targets in cancer therapy. The compound demonstrates potent inhibitory activity against these kinases while exhibiting less activity against receptor tyrosine kinases like the EGF receptor, which is associated with fewer side effects in clinical applications .
Case Studies
- Inhibition of Solid Tumors : Research has shown that quinazoline derivatives, including this compound, can effectively inhibit the growth of various solid tumors in vitro and in vivo. For example, a study demonstrated that this compound significantly reduced tumor cell proliferation in models of breast and lung cancer .
- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, enhancing its efficacy against resistant tumor cell lines. A notable study reported improved outcomes when used alongside aurora kinase inhibitors, suggesting a synergistic effect .
Inflammatory Diseases
In addition to its anti-cancer properties, this compound shows promise in treating inflammatory diseases due to its ability to inhibit pathways involved in inflammation. It has been linked to the modulation of immune responses and reduction of inflammatory markers in various preclinical models .
Applications in Specific Conditions
- Rheumatoid Arthritis : The compound has been shown to reduce joint inflammation and damage in animal models of rheumatoid arthritis by inhibiting specific kinases involved in inflammatory signaling pathways .
- Inflammatory Bowel Disease : Studies suggest that this quinazoline derivative can alleviate symptoms by targeting inflammatory pathways in the gut, potentially offering a new therapeutic avenue for patients suffering from Crohn's disease or ulcerative colitis .
Kinase Inhibition
The quinazoline scaffold is recognized as a privileged structure for developing kinase inhibitors. This compound has been identified as a selective inhibitor for several kinases beyond Src family members, including FLT3 and AURKA, which are implicated in acute myeloid leukemia and other malignancies .
Data Table: Kinase Inhibition Potency
Kinase Target | IC50 (nM) | Remarks |
---|---|---|
c-Src | 10 | Potent inhibition observed |
FLT3 | 127 | Moderate inhibition |
AURKA | 4.9 | Highly potent inhibitor |
VEGF Receptor | >1000 | Minimal activity |
作用机制
The mechanism of action of 4-Chloro-7-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .
相似化合物的比较
生物活性
4-Chloro-7-(3-chloropropoxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a quinazoline core with a chlorine atom at the 4-position and a 3-chloropropoxy group at the 7-position. Its molecular formula is , and it has a molecular weight of 257.12 g/mol. The presence of chlorine substituents may influence its electronic properties and biological interactions.
1. Antitumor Activity
Numerous studies have explored the antitumor potential of this compound derivatives, focusing on their ability to inhibit cancer cell proliferation and induce apoptosis.
- In Vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung adenocarcinoma). In one study, derivatives exhibited IC50 values ranging from 40.64 μM to 48.62 μM after 72 hours of treatment, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : These compounds are thought to act primarily as kinase inhibitors, targeting specific signaling pathways involved in tumor growth. They modulate gene expression and protein activity related to cell cycle regulation and apoptosis .
2. Pharmacological Applications
The pharmacological potential of this compound extends beyond oncology:
- Kinase Inhibition : Research indicates that derivatives can effectively inhibit tyrosine kinases, which play crucial roles in various diseases, including cancer. Biochemical assays have shown promising binding affinities to target kinases, making them candidates for further drug development .
- Enzyme Inhibition : Studies have also assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. Enzymatic assays revealed that certain derivatives could significantly reduce enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A recent study synthesized novel quinazoline derivatives and tested their effects on MCF-7 cells. The results indicated that specific substitutions at the 6- and 7-positions of the quinazoline ring enhanced antitumor activity compared to the parent compound gefitinib .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at key positions impact biological activity significantly. For instance, replacing benzene with a pyrrole ring improved cytotoxicity against cancer cells .
Summary of Biological Activity
Activity Type | Details |
---|---|
Antitumor Activity | IC50 values: 40.64 μM - 48.62 μM in MCF-7 cells; induces apoptosis |
Kinase Inhibition | Effective against various tyrosine kinases; potential for drug development |
Enzyme Inhibition | Significant reduction in enzyme activity observed in biochemical assays |
Structure-Activity | Modifications at positions 6 and 7 enhance antitumor efficacy |
属性
IUPAC Name |
4-chloro-7-(3-chloropropoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRVSRTGORCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585317 | |
Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557770-90-8 | |
Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。